molecular formula C15H14ClNO4S2 B10867394 methyl 5-chloro-3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)thiophene-2-carboxylate

methyl 5-chloro-3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)thiophene-2-carboxylate

Cat. No.: B10867394
M. Wt: 371.9 g/mol
InChI Key: BBPFZEULPUTHPT-UHFFFAOYSA-N
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Description

Methyl 5-chloro-3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)thiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with a methyl ester, a chlorine atom, and a sulfonyl group linked to a dihydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-chloro-3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the chlorine atom via electrophilic substitution. The sulfonyl group can be added through sulfonation, followed by the attachment of the dihydroisoquinoline moiety using a nucleophilic substitution reaction. The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Scale-up processes would also need to address issues such as reaction time, cost of reagents, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Methyl 5-chloro-3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving thiophene derivatives.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 5-chloro-3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The thiophene ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-chloro-3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzene-2-carboxylate: Similar structure but with a benzene ring instead of a thiophene ring.

    Methyl 5-chloro-3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)pyridine-2-carboxylate: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

Methyl 5-chloro-3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)thiophene-2-carboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to benzene or pyridine rings. This can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C15H14ClNO4S2

Molecular Weight

371.9 g/mol

IUPAC Name

methyl 5-chloro-3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)thiophene-2-carboxylate

InChI

InChI=1S/C15H14ClNO4S2/c1-21-15(18)14-12(8-13(16)22-14)23(19,20)17-7-6-10-4-2-3-5-11(10)9-17/h2-5,8H,6-7,9H2,1H3

InChI Key

BBPFZEULPUTHPT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(S1)Cl)S(=O)(=O)N2CCC3=CC=CC=C3C2

Origin of Product

United States

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